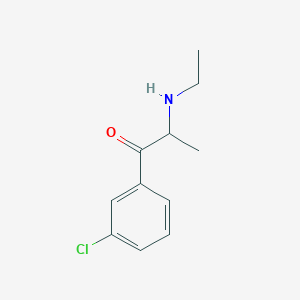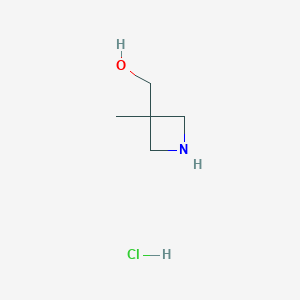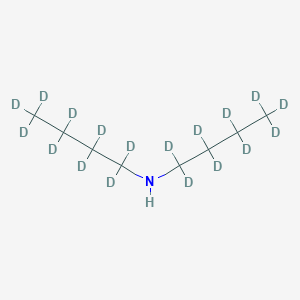
3-Chloroethcathinone
Overview
Description
3-Chloroethcathinone, also known as clophedrone or 3-CMC, is a synthetic substance belonging to the cathinone class of psychoactive compounds . It is similar in structure to other cathinone derivatives like metaphedrone (3-MMC) or clephedrone (4-CMC) . Unlike cathinone, which occurs naturally in the khat plant Catha edulis, 3-CMC is not found in nature and is solely produced through chemical synthesis .
Synthesis Analysis
The simplest approach to synthesize ring-substituted cathinones like 3-CMC is a 2-step bromination-animation reaction. The first step is to produce 2-bromo-3-chloropropiophenone by the bromination of 3-chloro-propiophenone at the alpha-position under acidic or basic conditions .Molecular Structure Analysis
The molecular structure of 3-CMC features a chlorine atom inserted in the meta position of the phenyl ring . The IUPAC name is 1-(3-Chlorophenyl)-2-(methylamino)-1-propanone . The molecular formula is C10H12ClNO and the molar mass is 197.66 g·mol−1 .Physical And Chemical Properties Analysis
3-CMC appears as a white powder . The UV max is 209.7 nm . The chemical formula is C11H14ClNO and the molar mass is 211.69 g/mol . The melting point has not been determined .Scientific Research Applications
1. Stability in Biological Material
- Study Findings : 3-Chloroethcathinone (3-CMC) shows low stability in biological material, but its stability can be significantly improved with acidification or low-temperature storage. Monitoring the presence of dihydro-3-CMC metabolite is crucial due to its high stability under various storage conditions. This is important for accurate interpretation in forensic toxicology and assessing toxicity or cause of death related to 3-CMC use (Romańczuk et al., 2023).
2. Forensic Drug Analysis
- Study Findings : Differentiation of 3-Chloroethcathinone (3-CEC) from its regioisomers and other structurally similar synthetic cathinones is vital in forensic drug analysis. Techniques such as gas chromatography-electron ionization-mass spectrometry (GC-EI-MS), liquid chromatography-diode array detector (LC-DAD), and Fourier Transform Infrared Spectrophotometer (FTIR) are effective in differentiating these substances in seized materials (Cheng & Wong, 2019).
3. High-Throughput Sensing in Crime Scenes
- Study Findings : Carbon dots (C-dots) functionalized papers can be used for high-throughput sensing of 4-chloroethcathinone and its analogues in crime scenes. This approach, involving a portable UV-lamp and a smartphone, offers a potential method for screening abused drugs like cathinones, cocaine, and heroin in forensic settings (Yen et al., 2019).
4. Toxicokinetic Studies
- Study Findings : Toxicokinetic studies of 4-chloroethcathinone (4-CEC) help in understanding its metabolism, distribution, and potential effects on the human body. These studies aid forensic toxicologists in identifying substance abuse cases and assessing risks associated with its use (Wagmann et al., 2019).
Safety And Hazards
There are limited amounts of research available on the effects of 3-CMC. The effects are likely comparable to those of other cathinones of which it is known exposure can result in symptoms like tachycardia, hypertension, and episodes of psychosis . Users also report other side effects including an increase in body temperature, sweating, anxiety, and a dry mouth . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Future Directions
3-CMC has been monitored by the EMCDDA as a new psychoactive substance through the European Union Early Warning System since 2014 . Based on potential public health risks, an initial report has been prepared and submitted to the Commission and the Member States . Its purpose is to provide scientific evidence to the Commission to allow it to make an informed decision regarding whether or not there is a need to request a risk assessment on a new psychoactive substance .
properties
IUPAC Name |
1-(3-chlorophenyl)-2-(ethylamino)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9/h4-8,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJIUWPWADQNLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C(=O)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342999 | |
| Record name | 3-Chloroethcathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroethcathinone | |
CAS RN |
2150476-60-9 | |
| Record name | 3-Cec | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2150476609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroethcathinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-CEC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0SZ1FQ2I1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)




![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)






![(2,5-Dioxopyrrolidin-1-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1433839.png)